molecular formula C18H12BrNO2S B2442757 N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide CAS No. 392236-86-1

N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide

Cat. No.: B2442757
CAS No.: 392236-86-1
M. Wt: 386.26
InChI Key: WRUIRQJMOJKAAW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a benzoyl group, a bromine atom, and a carboxamide group attached to the thiophene ring

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Bromination: The starting material, 2-phenylthiophene, is brominated using bromine or a brominating agent to introduce a bromine atom at the 4-position of the phenyl ring.

    Benzoylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the benzoyl group at the 2-position.

    Amidation: The final step involves the reaction of the benzoylated intermediate with an amine, such as ammonia or an amine derivative, to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    N-(2-benzoylphenyl)thiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-(4-bromophenyl)thiophene-2-carboxamide: Lacks the benzoyl group, which may influence its binding affinity and specificity.

    Thiophene-2-carboxamide derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness: N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide is unique due to the combination of the benzoyl and bromophenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO2S/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUIRQJMOJKAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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